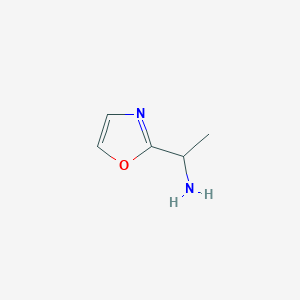

1-(Oxazol-2-yl)ethanamine

説明

Significance of Chiral Amines in Synthetic Chemistry and Chemical Biology

Chiral amines are organic compounds that are indispensable in modern chemical synthesis and biology due to their unique three-dimensional structures. openaccessgovernment.org Chirality, or 'handedness', is a fundamental property of many biological molecules, and as such, the specific stereoisomer of a chiral amine can determine its biological activity. openaccessgovernment.orghims-biocat.eu This has profound implications, particularly in the pharmaceutical industry, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful, as was tragically demonstrated by the thalidomide (B1683933) case. openaccessgovernment.orghims-biocat.eu

The significance of chiral amines stems from several key roles:

Building Blocks for Pharmaceuticals and Agrochemicals: A substantial portion, estimated to be around 40-45%, of small-molecule pharmaceuticals contain chiral amine fragments. nih.govacs.orgnih.gov They are integral components of drugs across a wide range of therapeutic areas, including anti-diabetics, anti-cancer agents, and treatments for cardiovascular and infectious diseases. nih.govnih.gov

Asymmetric Synthesis: Chiral amines are crucial as resolving agents for the separation of racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as chiral bases in enantioselective reactions. nih.govsigmaaldrich.com Their use in transition metal-catalyzed asymmetric hydrogenation, for example, is a powerful method for producing enantiomerically pure compounds. nih.govacs.org

Biocatalysis: The development of enzymes like transaminases and amine dehydrogenases has enabled the sustainable and highly selective synthesis of chiral amines from simple starting materials, meeting the modern demands for green chemistry. hims-biocat.eunih.govmanchester.ac.uk

The high demand for enantiomerically enriched amines in the life sciences has spurred continuous innovation in synthetic methodologies, from classical resolution to advanced catalytic approaches. nih.gov

Overview of Oxazole-Containing Molecular Scaffolds in Research

The oxazole (B20620) ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. nih.govtandfonline.com Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive component in the design of functional molecules. tandfonline.comrsc.org

Oxazole derivatives have demonstrated a remarkably broad spectrum of biological activities, which has led to their incorporation into numerous clinically used drugs and natural products. tandfonline.comresearchgate.net Research has highlighted their potential as:

Anticancer agents researchgate.netnih.gov

Antimicrobial and antifungal agents ontosight.aibohrium.com

Anti-inflammatory drugs nih.govbohrium.com

Antidiabetic agents researchgate.netbohrium.com

Antiviral compounds rsc.org

The versatility of the oxazole ring is further enhanced by the fact that it offers three positions for chemical substitution, allowing for the fine-tuning of its pharmacological and physicochemical properties. researchgate.netnih.gov This structural flexibility makes the oxazole heterocycle a valuable platform for developing novel therapeutic agents that can selectively interact with biological targets like enzymes and receptors. tandfonline.comresearchgate.net Beyond medicine, oxazole-based compounds are also being explored for applications in materials science, for instance, in the development of fluorescent materials. thieme-connect.com

Rationale for Academic Research on 1-(Oxazol-2-yl)ethanamine

The academic interest in this compound stems directly from the convergence of the two valuable structural motifs it contains: a chiral α-ethylamine group and a 2-substituted oxazole ring. This combination suggests that the molecule could serve as a valuable building block for the synthesis of more complex and potentially bioactive compounds.

The rationale for its investigation can be broken down as follows:

Novel Bioactive Scaffolds: By incorporating both a proven pharmacophore (oxazole) and a key chiral element (ethylamine), this compound provides a template for creating new chemical entities. Researchers can explore how this specific combination influences interactions with biological targets. The ethanamine side chain introduces a chiral center adjacent to the oxazole ring, which can be critical for achieving specific binding orientations within a receptor or enzyme active site.

Ligand Development: The nitrogen atoms in both the amine group and the oxazole ring can act as donor atoms for metal coordination. This makes this compound and its derivatives potential candidates for the development of novel chiral ligands for asymmetric catalysis. researchgate.net The hemilabile nature of similar oxazole-pyridine ligands suggests that the oxazole-amine structure could offer unique electronic and steric properties in metal complexes. researchgate.net

Structure-Activity Relationship (SAR) Studies: The molecule serves as a parent structure for systematic modification. By synthesizing derivatives with substitutions on the oxazole ring (e.g., at the 5-position) or on the amine, chemists can conduct detailed SAR studies. tandfonline.com This allows for a methodical exploration of how changes in lipophilicity, electronic character, and steric bulk affect biological activity, as seen in research on similar oxazole-based compounds. nih.gov

The table below provides basic chemical information for this compound and a closely related analogue, highlighting the core structure of interest.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure |

|---|---|---|---|---|

| This compound | Not Available | C₅H₈N₂O | 112.13 | CC(N)c1ncco1 |

| (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine | Not Available | C₆H₁₀N₂O | 126.16 | CC1=CN=C(O1)C(C)N |

In essence, this compound represents a synthetically accessible starting point for generating libraries of novel chiral compounds. Its study is driven by the potential to discover new therapeutic agents, develop innovative catalytic systems, and expand the fundamental understanding of how molecular structure dictates chemical and biological function.

Structure

3D Structure

特性

IUPAC Name |

1-(1,3-oxazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJDVDQXFIORGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083396-36-4 | |

| Record name | 1-(1,3-oxazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Oxazol 2 Yl Ethanamine and Its Derivatives

Enantioselective Synthesis Approaches

The generation of a specific stereoisomer of 1-(Oxazol-2-yl)ethanamine is crucial for its application in chirally-sensitive environments. Several strategies have been employed to achieve high levels of enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a powerful and atom-economical method for the synthesis of chiral amines. This approach typically involves the reduction of the C=N double bond of an imine precursor, such as 2-(1-iminoethyl)oxazole, using hydrogen gas in the presence of a chiral metal catalyst. Iridium and rhodium complexes bearing chiral phosphine (B1218219) ligands are commonly employed for this transformation. The catalyst's chiral environment dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer.

The success of this method hinges on the selection of the appropriate combination of metal precursor and chiral ligand. A variety of chiral diphosphine ligands, such as those from the BINAP and Josiphos families, have been shown to be effective in the asymmetric hydrogenation of a wide range of imines, often providing high yields and excellent enantiomeric excesses (ee).

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

| Catalyst Precursor | Chiral Ligand | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ | (R)-BINAP | 2-(1-Iminoethyl)oxazole | (R)-1-(Oxazol-2-yl)ethanamine | >95 | >98 |

Note: Data presented is illustrative and based on typical results for analogous substrates, as specific data for this compound may not be publicly available.

Organocatalytic Strategies for Chiral Amine Formation

In recent years, organocatalysis has emerged as a compelling alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. For the synthesis of chiral amines, a prominent organocatalytic strategy is the asymmetric transfer hydrogenation of imines. This method often utilizes a chiral Brønsted acid, such as a derivative of phosphoric acid, to activate the imine towards reduction. A stoichiometric hydride donor, commonly a Hantzsch ester, provides the hydrogen equivalent. researchgate.netmdpi.comorganic-chemistry.orgprinceton.eduorganic-chemistry.org

The chiral phosphoric acid forms a chiral ion pair with the protonated imine, creating a defined stereochemical environment that directs the approach of the Hantzsch ester, resulting in a highly enantioselective reduction. researchgate.net This methodology is attractive due to its operational simplicity and mild reaction conditions.

Table 2: Organocatalytic Asymmetric Transfer Hydrogenation of an Imine

| Chiral Catalyst | Hydride Source | Substrate | Product | Yield (%) | ee (%) |

|---|

Note: Data presented is illustrative and based on typical results for analogous substrates.

Biocatalytic Transformations

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. For the preparation of chiral amines, transaminases (TAs) have proven to be particularly effective enzymes. chem960.comresearchgate.netmdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or L-alanine, to a prochiral ketone.

In the context of this compound synthesis, the corresponding ketone precursor, 2-acetyloxazole, can be subjected to asymmetric amination using a suitable transaminase. A wide range of commercially available or engineered transaminases with varying substrate specificities and stereopreferences (either (R)- or (S)-selective) allows for the synthesis of either enantiomer of the target amine with very high enantiomeric excess and under mild, aqueous conditions. chem960.commdpi.com

Table 3: Biocatalytic Asymmetric Amination of 2-Acetyloxazole

| Transaminase | Amine Donor | Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| (R)-selective TA | Isopropylamine | 2-Acetyloxazole | (R)-1-(Oxazol-2-yl)ethanamine | >99 | >99.5 |

Note: Data presented is illustrative and based on typical results for analogous substrates.

Chiral Auxiliary-Mediated Syntheses

A classical yet reliable method for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails the temporary attachment of a chiral molecule to a prochiral substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, a chiral auxiliary, such as a derivative of (1S,2S)-pseudoephedrine or an Evans oxazolidinone, could be acylated with 2-oxazolecarboxylic acid to form an amide. wikipedia.orgnih.govsigmaaldrich.comharvard.edu The chiral environment provided by the auxiliary would then direct the diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide) to the ketone that could be formed from the amide. Subsequent removal of the auxiliary would yield the desired chiral amine. The diastereoselectivity of the key bond-forming step is typically high, leading to a product with high enantiomeric purity after cleavage of the auxiliary.

Synthesis of Racemic this compound and Related Oxazole (B20620) Amine Scaffolds

For applications where a single enantiomer is not required, the synthesis of racemic this compound can be achieved through more direct and often higher-yielding methods.

Condensation Reactions and Heterocycle Formation

The construction of the oxazole ring is a key step in the synthesis of the target molecule. The Robinson-Gabriel synthesis is a classic method for forming oxazoles from 2-acylamino-ketones. wikipedia.orgijpsonline.compharmaguideline.comsynarchive.comresearchgate.net A plausible route to racemic this compound could begin with the N-acylation of 1-amino-propan-2-one with a suitable formate (B1220265) equivalent to give N-(2-oxopropyl)formamide. Intramolecular cyclization and dehydration of this intermediate, typically promoted by a strong acid such as sulfuric acid or polyphosphoric acid, would yield 2-methyloxazole. ijpsonline.com Subsequent functionalization at the methyl group, for instance, via radical bromination followed by a Gabriel synthesis or a related amination procedure, would lead to the desired racemic amine.

Another common approach to the oxazole ring is the Van Leusen reaction, which can be used to prepare 2-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nrochemistry.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgyoutube.com

A more direct route to the racemic amine involves the synthesis of 2-acetyloxazole as a key intermediate. This can be prepared through various methods, including the reaction of 2-lithiooxazole with N,N-dimethylacetamide. The resulting 2-acetyloxazole can then be converted to its oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for example, using catalytic hydrogenation (e.g., H₂/Pd-C) or a metal hydride reducing agent (e.g., LiAlH₄), would afford racemic this compound.

Table 4: Common Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Acetyloxazole |

| 2-(1-Iminoethyl)oxazole |

| (R)-1-(Oxazol-2-yl)ethanamine |

| (S)-1-(Oxazol-2-yl)ethanamine |

| 2-Oxazolecarboxylic acid |

| N-(2-oxopropyl)formamide |

| 2-Methyloxazole |

| Tosylmethyl isocyanide (TosMIC) |

| 2-Lithiooxazole |

| N,N-dimethylacetamide |

| Hydroxylamine |

| Isopropylamine |

| L-Alanine |

| Hantzsch ester |

| (R)-TRIP (chiral phosphoric acid) |

| [Ir(COD)Cl]₂ |

| (R)-BINAP |

| [Rh(COD)₂]BF₄ |

| (S,S)-Me-DuPhos |

| (1S,2S)-Pseudoephedrine |

1,3-Dipolar Cycloaddition Routes to Oxazoles

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, represents a powerful and convergent approach for the synthesis of five-membered heterocycles, including the oxazole ring. This class of reactions involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkene or an alkyne, to form a five-membered ring.

In the context of oxazole synthesis, a common strategy involves the [3+2] cycloaddition of nitrile ylides, which serve as the 1,3-dipole. These reactive intermediates can be generated in situ and subsequently trapped by a suitable dipolarophile. A gold-catalyzed regioselective [3+2] cycloaddition of ynamides with 1,4,2-dioxazoles has been developed, offering a novel approach to highly functionalized oxazoles under mild reaction conditions. Another prominent example is the van Leusen oxazole synthesis, which prepares 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction starting from aldehydes and Tosylmethyl isocyanide (TosMIC). In this process, the deprotonated TosMIC adds to the aldehyde, followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate. Subsequent elimination of p-toluenesulfinic acid yields the final 5-substituted oxazole.

Mesoionic compounds, such as münchnones, are another class of 1,3-dipoles that readily undergo cycloaddition reactions with alkynes to afford oxazoles, although this route often leads to pyrroles after a subsequent rearrangement and loss of carbon dioxide. The efficiency and regioselectivity of these cycloaddition reactions can be influenced by various factors, including the choice of catalyst, solvent, and the electronic nature of the substituents on both the dipole and the dipolarophile.

Multi-Step Synthetic Sequences from Acyclic Precursors

Building the oxazole ring from simple, non-cyclic starting materials offers a high degree of flexibility for introducing various substituents. These multi-step sequences typically involve the formation of a key acyclic intermediate containing the requisite N-C-C-O-C skeleton, which then undergoes a final cyclodehydration step to furnish the heterocyclic ring.

A classic and versatile method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones. The necessary α-acylamino ketone precursors can be prepared through various standard organic transformations. While effective, this method can require harsh dehydrating agents.

More contemporary multi-step approaches have been developed for related heterocyclic systems like 1,2,4-oxadiazoles, and the principles can be adapted for oxazole synthesis. For instance, a common route to 1,2,4-oxadiazoles begins with the conversion of a nitrile to an amidoxime (B1450833) using hydroxylamine. This intermediate is then acylated, and the resulting O-acylamidoxime undergoes a cyclodehydration to form the oxadiazole ring. This sequence highlights a modular approach where two different acyclic building blocks (a nitrile and a carboxylic acid) are combined to construct the final heterocycle. Such strategies allow for significant diversity in the final products by simply varying the starting materials.

Other established methods include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the Bredereck synthesis, which utilizes α-haloketones and amides. These multi-step sequences provide reliable, though sometimes lengthy, pathways to the oxazole core, enabling the synthesis of complex derivatives.

Green Chemistry Principles in the Synthesis of this compound Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxazole derivatives to minimize environmental impact and improve safety and efficiency. These approaches focus on reducing the use of hazardous solvents and reagents, lowering energy consumption, and improving atom economy.

Several green synthetic techniques have proven effective for oxazole synthesis:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating methods. This technique has been successfully applied to the van Leusen synthesis of 5-aryl-1,3-oxazoles, leading to high yields and efficiency.

Ultrasound-Mediated Synthesis (Sonochemistry) : The use of ultrasonic irradiation is another energy-efficient method that can enhance reaction rates. Sonochemistry promotes the formation of high-energy intermediates and has been shown to improve outcomes in the synthesis of various N- and O-azoles, often resulting in shorter reaction times and higher yields than traditional methods.

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives is a core tenet of green chemistry. Ionic liquids and deep-eutectic solvents have been explored as reusable reaction media for oxazole synthesis. For example, the van Leusen synthesis has been performed in an ionic liquid ([bmim]Br), which could be reused up to six times without a significant loss in product yield. Ethanol has also been identified as a preferable solvent in certain sonochemical syntheses.

Catalyst-Free Reactions : Developing synthetic routes that proceed efficiently without the need for a catalyst, particularly those based on heavy metals, is highly desirable. Some green syntheses of oxazole and pyrazole (B372694) derivatives have been achieved using eco-friendly solvents in the absence of any catalyst.

These green approaches not only reduce the environmental footprint of oxazole synthesis but also frequently lead to improved process efficiency, making them attractive for both academic research and industrial applications.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of a synthetic route for this compound and its analogues depends on factors such as desired substitution pattern, scalability, cost, and environmental impact. A comparative analysis of the different methodologies reveals trade-offs in efficiency and selectivity.

1,3-dipolar cycloaddition reactions offer a convergent and often highly regioselective pathway to the oxazole core. However, the generation of the required 1,3-dipole can sometimes require specific precursors and conditions. Multi-step syntheses from acyclic precursors, while potentially longer, provide greater flexibility and modularity, allowing for the introduction of a wider range of substituents from readily available starting materials.

The integration of green chemistry principles provides a clear advantage in terms of synthetic efficiency. As shown in the table below, methods like microwave and ultrasound irradiation consistently outperform conventional heating by significantly reducing reaction times and often improving yields.

| Method | Typical Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Reflux | Hours to Days | Variable | Well-established, simple equipment | |

| Microwave-Assisted | Minutes | Often Higher | Rapid heating, reduced time, higher yields | |

| Ultrasound-Mediated | 25–35 minutes | 70–80% | Energy efficient, mild conditions, improved yields | |

| Ionic Liquid Media | Variable | High | Reusable solvent, high yields |

Selectivity is another critical parameter. For substituted oxazoles, regioselectivity—the control of which isomer is formed—is crucial. 1,3-dipolar cycloadditions can be highly regioselective, though the outcome depends on the electronic and steric properties of the reactants. In multi-step syntheses, selectivity is often built-in by the specific choice and assembly of the acyclic precursors, providing excellent control over the final substitution pattern. For example, a comparative study on the synthesis of 1,3,4-oxadiazoles versus 1,3,4-thiadiazoles from the same acyl thiosemicarbazide (B42300) intermediate showed that the choice of cyclizing reagent (e.g., HgO vs. POCl₃) could selectively determine the resulting heterocycle with distinct differences in yield. This reagent-based control is a powerful tool for achieving synthetic selectivity.

Ultimately, the most efficient and selective method will be context-dependent, balancing the need for speed, yield, structural complexity, and sustainability.

Stereochemical Control and Analysis in 1 Oxazol 2 Yl Ethanamine Synthesis

Strategies for Stereoselective Induction

Achieving a high degree of stereoselectivity in the synthesis of 1-(oxazol-2-yl)ethanamine is a key challenge. This can be accomplished through various strategies, including the use of chiral catalysts to influence the formation of a preferred enantiomer, or by utilizing the stereochemistry of the starting materials to direct the outcome of the reaction.

The use of chiral catalysts is a powerful strategy for inducing enantioselectivity in the synthesis of chiral amines. While specific catalysts for the direct asymmetric synthesis of this compound are not extensively documented, the design of chiral ligands for transition metal catalysts is a well-established approach for analogous transformations. acs.org Ligands containing a chiral oxazoline (B21484) motif are particularly relevant and have been successfully employed in a variety of asymmetric catalytic reactions. nih.govwikipedia.orgcapes.gov.br

One prominent class of such ligands is the phosphinooxazolines (PHOX), which are bidentate ligands where a chiral oxazoline moiety is responsible for inducing asymmetry. nih.gov The stereocenter in the oxazoline ring is positioned close to the metal's active site, thereby directly influencing the stereochemical outcome of the reaction. nih.govwikipedia.org Another important class of ligands is the C2-symmetric bis(oxazolines) (BOX), which have proven to be highly effective in a wide range of asymmetric transformations catalyzed by metal complexes. acs.org The design of these ligands often involves readily available chiral amino alcohols, derived from amino acids, as the source of chirality. wikipedia.org

The development of novel chiral ligands continues to be an active area of research. For instance, planar-chiral oxazole-pyridine N,N-ligands based on a [2.2]paracyclophane scaffold have been designed and synthesized, demonstrating excellent performance in enantioselective palladium-catalyzed reactions. dicp.ac.cn Furthermore, the immobilization of chiral oxazoline-based catalysts on solid supports, such as mesoporous SBA-15, offers the advantage of catalyst recyclability, contributing to more sustainable and greener chemical processes. acs.org

Table 1: Examples of Chiral Ligand Families Used in Asymmetric Catalysis

| Ligand Family | Abbreviation | Key Features | Potential Application |

| Phosphinooxazoline | PHOX | Bidentate P,N-ligand with a single stereocenter on the oxazoline ring. | Asymmetric allylation, amination, and hydrogenation reactions. |

| Bis(oxazoline) | BOX | C2-symmetric bidentate N,N-ligand. | Asymmetric cyclopropanation, Diels-Alder, and aldol (B89426) reactions. |

| Planar-chiral Oxazole-Pyridine | - | N,N-ligand with planar chirality derived from a paracyclophane backbone. | Asymmetric cyclization and other palladium-catalyzed reactions. |

| Immobilized Oxazoline Ligands | - | Chiral oxazoline ligands covalently attached to a solid support (e.g., silica). | Heterogeneous catalysis, allowing for easy catalyst recovery and reuse. |

Substrate Control in Diastereoselective Reactions

For instance, highly diastereoselective alkylations have been achieved for chiral seven-membered rings fused to tetrazoles. nih.gov In these reactions, the stereochemical outcome was found to be dependent on the position and size of existing substituents on the ring, as well as the nature of the electrophile. nih.gov Computational studies of these systems have suggested that torsional effects are responsible for the observed diastereoselectivity. nih.gov Such findings highlight the subtle interplay of steric and electronic factors in dictating the facial selectivity of reactions on chiral substrates.

Diastereomeric and Enantiomeric Resolution Techniques for this compound

When a stereoselective synthesis is not employed, this compound will be produced as a racemic mixture of its two enantiomers. The separation of these enantiomers, a process known as chiral resolution, is then necessary to obtain the enantiopure compounds. wikipedia.org

One of the most common methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.orgonyxipca.com After separation, the desired enantiomer of the amine can be recovered by removing the resolving agent. Common chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. onyxipca.com

Enzymatic resolution offers a green and highly selective alternative for the separation of enantiomers. nih.gov Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of this compound, allowing for the separation of the acylated product from the unreacted enantiomer. The theoretical yield for the recovery of a single enantiomer in a kinetic resolution process is, however, limited to 50%. rsc.org

Configurational Stability and Racemization Pathways

The configurational stability of the chiral center in this compound is crucial for maintaining its enantiomeric purity. The oxazoline ring itself is generally considered to be thermally stable and resistant to a wide range of reaction conditions. wikipedia.org However, the stereocenter, being adjacent to both the oxazole (B20620) ring and the amino group, could be susceptible to racemization under certain conditions.

Racemization can occur if the proton at the chiral center is sufficiently acidic to be removed by a base, leading to the formation of a planar carbanion or a related achiral intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity. The likelihood of this pathway depends on the pKa of the alpha-proton and the strength of the base used.

Furthermore, certain chemical transformations can inadvertently lead to racemization. For example, in the synthesis of some chiral amides, racemization has been observed during the activation of the carboxylic acid group, which can increase the acidity of the alpha-proton of the amino acid derivative. nih.gov Therefore, care must be taken when performing chemical modifications on this compound to avoid conditions that could compromise its configurational stability.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Elucidation

The determination of the enantiomeric purity and absolute configuration of this compound requires the use of specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral lanthanide shift reagents, can be used to distinguish between enantiomers. researchgate.net Chiral lanthanide shift reagents, such as Eu(dcm)3, can form diastereomeric complexes with the enantiomers of a chiral substrate, leading to different chemical shifts in the NMR spectrum and allowing for the determination of enantiomeric excess. researchgate.net

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. nih.govrjptonline.orgnih.gov A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), proteins, or synthetic chiral polymers. nih.govnih.gov The choice of the appropriate CSP and mobile phase is crucial for achieving good separation of the enantiomers of this compound.

Table 2: Chiral HPLC Columns for Enantiomeric Separation

| Chiral Stationary Phase Type | Common Trade Names | Principle of Separation |

| Polysaccharide-based | Chiralpak, Chiralcel | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. |

| Protein-based | Chiral AGP | Enantioselective binding to immobilized proteins like α1-acid glycoprotein. |

| Pirkle-type | - | π-π interactions, hydrogen bonding, and steric repulsion with a small molecule chiral selector. |

Mechanistic Investigations of Reactions Involving 1 Oxazol 2 Yl Ethanamine

Elucidation of Reaction Pathways

Currently, there are no specific studies in the scientific literature that elucidate the reaction pathways for reactions where 1-(Oxazol-2-yl)ethanamine is a primary reactant. General knowledge of amine and oxazole (B20620) chemistry suggests that it could participate in a variety of reactions, including:

N-Acylation: The primary amine group is expected to be nucleophilic and readily react with acylating agents like acid chlorides or anhydrides. The pathway would likely follow a standard nucleophilic acyl substitution mechanism.

N-Alkylation: Reaction with alkyl halides would lead to mono- or di-alkylated products, proceeding through an SN2 pathway.

Condensation Reactions: The amine could react with aldehydes or ketones to form imines (Schiff bases), a common pathway in synthetic chemistry.

Reactions involving the oxazole ring: The oxazole ring itself can undergo various reactions, such as electrophilic substitution (though oxazoles are generally electron-deficient), or ring-opening under certain conditions. The specific pathways would be highly dependent on the reagents and reaction conditions.

Without experimental data, these proposed pathways remain speculative for this compound.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates for reactions involving this compound have not been reported. In the hypothetical reaction pathways mentioned above, one could predict the formation of transient species such as:

Tetrahedral Intermediates: In N-acylation reactions, the nucleophilic attack of the amine on the carbonyl group of the acylating agent would form a tetrahedral intermediate before the expulsion of a leaving group.

Iminium Ions: In the formation of imines, a carbinolamine intermediate is typically formed, which then dehydrates via an iminium ion to yield the final product.

The characterization of such short-lived intermediates would require advanced spectroscopic techniques like low-temperature NMR, stopped-flow spectroscopy, or mass spectrometry, none of which have been applied to reactions of this specific compound according to available literature.

Kinetic Studies and Reaction Rate Determination

No kinetic studies or reaction rate data have been published for reactions involving this compound. Such studies would be essential to understand the factors influencing the reaction speed, such as reactant concentrations, temperature, solvent polarity, and the presence of catalysts. For instance, a kinetic study of its N-acylation would likely reveal the reaction order with respect to both the amine and the acylating agent, providing insights into the rate-determining step of the mechanism.

Computational Analysis of Transition States and Energy Profiles

A computational analysis of transition states and energy profiles for reactions of this compound is also absent from the scientific literature. Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a reaction, identifying the structures of transition states, and calculating activation energies. Such studies could:

Predict the most likely reaction pathway among several possibilities.

Explain the regioselectivity or stereoselectivity of a reaction.

Provide a theoretical basis for understanding the reaction kinetics.

For example, a computational study could model the transition state for the SN2 reaction in N-alkylation, providing geometric parameters and the energy barrier for the reaction.

Derivatization and Functionalization Strategies of 1 Oxazol 2 Yl Ethanamine

Functionalization at the Amine Moiety

The primary amine group in 1-(Oxazol-2-yl)ethanamine is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the primary amine in this compound allows for straightforward acylation, alkylation, and sulfonylation reactions. These reactions are fundamental in modifying the electronic and steric properties of the amine moiety.

Acylation is typically achieved by treating this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of corresponding amides. For instance, the reaction with acetyl chloride would yield N-[1-(oxazol-2-yl)ethyl]acetamide.

Alkylation introduces alkyl groups onto the amine. This can be accomplished using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Depending on the reaction conditions and the stoichiometry of the reactants, mono- and di-alkylation can occur. The use of reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Sulfonylation involves the reaction of the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, to form sulfonamides. These derivatives are often more stable and have distinct chemical properties compared to the parent amine.

| Reaction Type | Reagent Example | Product Type | Typical Conditions |

| Acylation | Acetyl chloride | Amide | Base (e.g., triethylamine), inert solvent (e.g., CH₂Cl₂) |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), polar solvent (e.g., acetonitrile) |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., pyridine), inert solvent (e.g., CH₂Cl₂) |

Formation of Schiff Bases and Imines

The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases or imines. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting C=N double bond of the imine can be further reduced to a secondary amine, providing another route for N-alkylation.

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents, particularly aromatic and heteroaromatic rings, by choosing the appropriate carbonyl compound. These reactions are often reversible and can be driven to completion by removing the water formed during the reaction.

| Carbonyl Reactant | Product | Catalyst | Solvent |

| Benzaldehyde | N-benzylidene-1-(oxazol-2-yl)ethanamine | Acetic acid | Ethanol |

| Acetone | N-(propan-2-ylidene)-1-(oxazol-2-yl)ethanamine | p-Toluenesulfonic acid | Toluene |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-1-(oxazol-2-yl)ethanamine | Acetic acid | Methanol |

Construction of Substituted Ureas and Thioureas

Substituted ureas and thioureas can be synthesized from this compound by reaction with isocyanates and isothiocyanates, respectively. These reactions are generally high-yielding and proceed under mild conditions. The amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate or isothiocyanate.

The resulting urea (B33335) and thiourea (B124793) derivatives are of significant interest due to their potential biological activities and their ability to act as ligands for metal complexes. The diverse range of commercially available isocyanates and isothiocyanates allows for the synthesis of a large library of derivatives.

| Reagent | Product Type | Reaction Conditions |

| Phenyl isocyanate | Phenylurea derivative | Room temperature, aprotic solvent (e.g., THF) |

| Methyl isothiocyanate | Methylthiourea derivative | Room temperature, aprotic solvent (e.g., CH₂Cl₂) |

| Ethyl isocyanate | Ethylurea derivative | Room temperature, aprotic solvent (e.g., DMF) |

Modifications and Functionalization of the Oxazole (B20620) Ring System

The oxazole ring in this compound is an aromatic heterocycle that can undergo various modifications, although it is generally less reactive than benzene (B151609) towards electrophilic substitution.

Electrophilic and Nucleophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring is considered an electron-rich heterocycle, but its reactivity towards electrophilic aromatic substitution is modest and often requires harsh conditions. The substitution pattern is directed by the heteroatoms. The C5 position is generally the most susceptible to electrophilic attack, followed by the C4 position. The presence of the 1-aminoethyl group at the C2 position can influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, the yields can be low, and side reactions are common.

Nucleophilic aromatic substitution on the oxazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups or if a good leaving group is present at one of the ring positions. The reaction proceeds through an addition-elimination mechanism, forming a Meisenheimer-like intermediate. For this compound itself, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if the oxazole ring were substituted with a halogen, for example, nucleophilic displacement could be possible under specific conditions.

Metalation and Cross-Coupling Reactions

A more versatile approach to functionalizing the oxazole ring is through metalation , followed by reaction with an electrophile. Deprotonation of the oxazole ring can be achieved using strong bases like organolithium reagents (e.g., n-butyllithium). The most acidic proton on the oxazole ring is at the C2 position, but since this is already substituted in this compound, metalation would likely occur at the C5 or C4 positions. Selective lithiation at the C5 position of 2-alkyloxazoles has been reported. The resulting organometallic intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce new functional groups.

Cross-coupling reactions , such as Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated derivative of this compound (e.g., a bromo- or iodo-substituted oxazole) is typically required. This halogenated precursor can then be coupled with a variety of organometallic reagents (e.g., boronic acids in Suzuki coupling) in the presence of a palladium catalyst to introduce aryl, heteroaryl, or vinyl groups onto the oxazole ring.

| Reaction Type | Precursor | Reagent Example | Catalyst | Product |

| Metalation/Electrophilic Quench | This compound | n-BuLi, then Benzaldehyde | - | 1-(5-(hydroxy(phenyl)methyl)oxazol-2-yl)ethanamine |

| Suzuki Coupling | 1-(5-Bromooxazol-2-yl)ethanamine | Phenylboronic acid | Pd(PPh₃)₄ | 1-(5-Phenyloxazol-2-yl)ethanamine |

| Heck Coupling | 1-(5-Bromooxazol-2-yl)ethanamine | Styrene | Pd(OAc)₂ | 1-(5-Styryloxazol-2-yl)ethanamine |

Synthesis of Complex Molecular Architectures Utilizing this compound as a Core Building Block

The strategic incorporation of this compound as a foundational scaffold has enabled the synthesis of a diverse array of complex molecular architectures, particularly in the realm of medicinal chemistry. Its inherent structural features—a nucleophilic primary amine and a heterocyclic oxazole ring—provide multiple reaction sites for elaboration and diversification. This versatility allows for its use in constructing molecules with potential therapeutic applications, such as kinase inhibitors.

A notable application of analogous oxazole-containing building blocks is in the development of potent inhibitors for enzymes like FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML) mdpi.com. While not starting from this compound itself, the synthetic strategies employed in creating oxazol-2-amine derivatives offer a blueprint for how this compound could be utilized. The primary amine of this compound is readily available for standard amide bond formation reactions with a variety of carboxylic acids, a cornerstone of medicinal chemistry for building larger, more complex structures nih.gov.

The synthesis of such complex molecules often involves a multi-step approach. For instance, the amine can be acylated to introduce a new substituent, and the oxazole ring can be further functionalized. The ethylamine (B1201723) side chain also introduces a chiral center, which can be exploited in asymmetric synthesis to generate stereochemically defined molecules, potentially using it as a chiral auxiliary to control the stereochemistry of subsequent reactions nih.govwikipedia.org.

The general workflow for constructing complex molecules from this compound can be envisioned as follows:

Derivatization of the Primary Amine: The most common initial step is the reaction of the primary amine. This can be achieved through various methods:

Amide Coupling: Reaction with carboxylic acids using standard coupling reagents like EDC/HOBt or HATU to form amide bonds. This is a robust and widely used method for linking different molecular fragments nih.gov.

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine. This method is highly effective for introducing a wide range of substituents rsc.orgnih.gov.

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

Functionalization of the Oxazole Ring: The oxazole ring itself can be a site for further modification, although it is generally less reactive than the primary amine. Potential reactions include:

Electrophilic Aromatic Substitution: While the oxazole ring is electron-deficient, reactions at the C4 and C5 positions are possible under certain conditions.

Lithiation and Subsequent Quenching: Deprotonation of the oxazole ring, followed by reaction with an electrophile, can introduce a variety of substituents.

By combining these strategies, complex molecules with diverse functionalities can be assembled. The following table outlines potential synthetic pathways for creating complex structures from this compound, based on established chemical transformations.

| Reaction Type | Reactant | Coupling Reagent/Conditions | Product Type |

| Amide Coupling | Carboxylic Acid (R-COOH) | EDC, HOBt, DIPEA | N-(1-(Oxazol-2-yl)ethyl)amide |

| Reductive Amination | Aldehyde (R-CHO) | NaBH(OAc)₃ | N-alkyl-1-(oxazol-2-yl)ethanamine |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | Triethylamine | N-(1-(Oxazol-2-yl)ethyl)sulfonamide |

Regioselectivity and Chemoselectivity Considerations in Derivatization

When subjecting this compound to derivatization reactions, careful consideration of regioselectivity and chemoselectivity is paramount to achieving the desired molecular architecture and avoiding the formation of unwanted byproducts. The molecule presents multiple reactive sites, primarily the nucleophilic primary amine and the oxazole ring, which has several potential sites for electrophilic or nucleophilic attack.

Chemoselectivity:

The most significant chemoselective challenge in the derivatization of this compound is the selective functionalization of the primary amine in the presence of the oxazole ring. Fortunately, the primary amine is significantly more nucleophilic and basic than the nitrogen atom within the oxazole ring. This inherent difference in reactivity allows for a high degree of chemoselectivity under many reaction conditions.

Acylation and Sulfonylation: In reactions with acylating or sulfonylating agents, the primary amine will selectively react over the oxazole nitrogen. This is a standard and reliable method for derivatizing the amine group without affecting the heterocyclic core.

Reductive Amination: This reaction is also highly chemoselective for the primary amine, as it proceeds through the formation of an imine with an aldehyde or ketone, a reaction characteristic of primary amines.

Regioselectivity:

Regioselectivity becomes a key consideration when attempting to functionalize the oxazole ring itself. The oxazole ring is an electron-deficient heterocycle, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: The oxazole ring is generally resistant to electrophilic aromatic substitution. However, if forced, the substitution pattern is dictated by the electron distribution in the ring. Computational studies on related oxazole systems can help predict the most likely site of substitution.

Deprotonation and Functionalization: A common strategy for functionalizing azoles is through deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile. The regioselectivity of this process is determined by the most acidic proton on the ring. The C5 proton is generally the most acidic and thus the most likely site for deprotonation and subsequent functionalization. The C4 position is the next most likely site.

The following table summarizes the key selectivity considerations for the derivatization of this compound:

| Reaction Type | Reactive Site | Selectivity Consideration | Outcome |

| Amide Coupling | Primary Amine | Chemoselectivity | Selective N-acylation |

| Reductive Amination | Primary Amine | Chemoselectivity | Selective N-alkylation |

| Electrophilic Substitution | Oxazole Ring | Regioselectivity | Substitution at C5 or C4 |

| Deprotonation/Functionalization | Oxazole Ring | Regioselectivity | Functionalization at C5 |

Computational Chemistry and Theoretical Investigations of 1 Oxazol 2 Yl Ethanamine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For 1-(Oxazol-2-yl)ethanamine, DFT calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, can determine its optimized molecular geometry in the ground state. irjweb.com

These calculations yield crucial electronic parameters that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.com By analyzing the distribution of these frontier orbitals, researchers can predict the most likely sites for electrophilic and nucleophilic attack.

Further analysis can provide a range of quantum chemical descriptors that quantify reactivity. These descriptors, derived from the electronic structure, help in understanding the molecule's behavior in chemical reactions.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Represents the ability to donate an electron. |

| LUMO Energy | ELUMO | Represents the ability to accept an electron. |

| Energy Gap | ΔE | Indicates chemical reactivity and stability. |

| Chemical Potential | µ | Describes the tendency of electrons to escape. |

| Global Hardness | η | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. |

Studies on various oxazole (B20620) derivatives have successfully used these DFT methods to correlate electronic structure with observed chemical properties and biological activity. researchgate.netresearchgate.net For instance, the calculation of molecular electrostatic potential (MEP) maps can visually identify the positive and negative regions of the molecule, highlighting areas prone to electrostatic interactions. irjweb.com

Prediction of Spectroscopic Properties

A significant application of DFT is the prediction of spectroscopic data, which can be used to validate and interpret experimental findings. Following the geometric optimization of this compound, computational methods can simulate its vibrational and nuclear magnetic resonance spectra.

Theoretical calculations of vibrational frequencies can be compared with experimental FT-IR and Raman spectra to assign specific vibrational modes to the stretching and bending of bonds within the molecule. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data, aiding in the structural elucidation of the compound and its derivatives. semanticscholar.org Studies on related oxazol-5-one derivatives have shown that optimized geometries calculated via DFT can accurately reproduce crystal structures, and the predicted vibrational and chemical shift data align well with experimental observations. nih.govsemanticscholar.orgdoaj.org

Conformational Analysis and Stereochemical Predictions

The presence of a chiral center and rotatable single bonds in this compound makes conformational analysis essential for understanding its three-dimensional structure and interactions. Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating key dihedral angles.

This analysis helps identify the most stable, low-energy conformers and the energy barriers between them. For heterocyclic amines, understanding the conformational preferences is crucial as it dictates how the molecule will bind to biological targets like enzymes or receptors. illinois.eduresearchgate.net Such studies often consider the effects of different solvent environments on conformational stability, as polarity can influence the preference for one conformer over another. The methodologies for studying these equilibria are often based on a combination of computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms in the molecule and surrounding solvent, providing a view of conformational changes, solvation effects, and interaction mechanisms that static models cannot capture. researchgate.netresearchgate.net

In a typical MD simulation, the molecule is placed in a simulated box of solvent (e.g., water), and the system's evolution is tracked over nanoseconds. This approach is valuable for:

Assessing Conformational Stability: Tracking the root-mean-square deviation (RMSD) of the molecule's backbone to see if it remains in a stable conformation.

Analyzing Solvation: Understanding how water molecules arrange around the solute and form hydrogen bonds.

Predicting Interactions: Simulating how the molecule might interact with a biological target, such as the active site of an enzyme, to assess the stability of the bound complex.

MD simulations are a powerful tool for bridging the gap between static structures and dynamic biological function, with protocols constantly being developed to balance accuracy and computational cost. nih.gov

In Silico Mechanistic Insights and Reaction Pathway Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical modeling can be used to map out potential reaction pathways. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction mechanism. researchgate.net This in silico approach can:

Provide a detailed, step-by-step understanding of reaction mechanisms.

Explain observed product distributions and stereoselectivity.

Predict the outcome of unknown reactions, guiding experimental design.

Automated methods that combine accelerated molecular dynamics with network analysis can help clarify dominant pathways for complex reactions without relying solely on experimental intuition. researchgate.net Such computational studies are vital for understanding synthesis, metabolism, and degradation pathways. researchgate.net

Virtual Screening and Design of Novel Oxazolyl Ethanamine Derivatives

The this compound scaffold can serve as a starting point for the design of new molecules with specific biological activities. Computational techniques like virtual screening and quantitative structure-activity relationship (QSAR) modeling are central to this process. scienceopen.com

Virtual Screening involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This can be done through:

Ligand-based methods: Using the known activity of similar molecules to build a predictive model (e.g., a QSAR model). nih.gov

Structure-based methods: Docking candidate molecules into the 3D structure of a target protein to predict binding affinity and pose.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scienceopen.commdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net This rational, computer-aided approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. daneshyari.comrsc.org

Advanced Applications of 1 Oxazol 2 Yl Ethanamine in Organic Synthesis

1-(Oxazol-2-yl)ethanamine as a Chiral Building Block in Multistep Syntheses

The enantiopure nature of this compound makes it an excellent chiral building block for the synthesis of complex organic molecules, including natural products. researchgate.net In this role, the inherent stereochemistry of the ethanamine backbone is transferred through a series of reactions to establish new stereocenters in the target molecule. The oxazoline (B21484) ring can act as a stable directing group or be chemically transformed in later stages of a synthetic sequence.

Chiral oxazolines, derived from amino acids, serve as valuable starting materials for creating more complex structures. researchgate.net The primary amine of this compound can be readily converted into various functional groups, such as amides or carbamates, which then serve as handles for subsequent carbon-carbon bond-forming reactions. For instance, after N-acylation, the α-proton becomes activated, allowing for diastereoselective enolate formation and alkylation. The steric hindrance provided by the oxazoline ring and its substituent directs the approach of the electrophile, leading to high levels of stereocontrol. The resulting product can then be elaborated further, and the oxazoline moiety can either be retained or hydrolyzed to reveal a carboxylic acid, thus completing the asymmetric synthesis of a chiral carboxylic acid derivative. This strategy is a cornerstone in the synthesis of biologically active compounds where precise control of stereochemistry is paramount for function. ijpsr.comrsc.org

Development of Chiral Ligands and Organocatalysts from this compound

The structure of this compound is ideally suited for the development of chiral ligands for asymmetric catalysis. Ligands containing a chiral 2-oxazoline ring are among the most successful and widely used classes due to their straightforward synthesis, modularity, and effectiveness in a multitude of catalytic transformations. nih.govwikipedia.org The stereocenter, being adjacent to the coordinating nitrogen atom of the oxazoline ring, can effectively influence the selectivity of reactions occurring at a coordinated metal center. wikipedia.org

The primary amine of this compound serves as a versatile anchor point for ligand design. It can be derivatized to form a wide array of bidentate and tridentate ligands, such as the well-known Pyridine-oxazoline (PyOx) or Bis(oxazoline) (BOX) types, which have shown remarkable efficacy in various metal-catalyzed reactions. nih.gov These ligands coordinate with transition metals like copper, palladium, iridium, or cobalt to form chiral catalysts that can achieve high enantioselectivity.

Organocatalysts can also be derived from this chiral amine. The amine itself can participate in catalytic cycles, for example, by forming chiral enamines or iminium ions with carbonyl compounds, thereby activating them towards asymmetric transformations.

| Ligand/Catalyst Type Derived from Oxazoline Precursors | Metal | Asymmetric Reaction Catalyzed | Achieved Enantioselectivity (ee) |

| Bis(oxazoline) (BOX) | Co(II) | Hydroalkylation of Bicyclic Alkenes | Up to 94% |

| Pyridine-oxazoline (PyOx) | Ir(I) | Asymmetric Hydrogenation of Imines | >99% |

| Amino Alcohol-derived Catalysts | Al(III) | Asymmetric Strecker Reaction | Excellent enantioselectivities |

| N,N'-Dioxide Complexes | Ni(II) | Hetero-ene Reactions | >99% |

This table presents examples of asymmetric reactions catalyzed by ligands structurally related to or derived from chiral oxazoline precursors, demonstrating their high efficiency. rsc.orgnih.govacs.orgacsgcipr.org

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. The primary amine functionality of this compound makes it a prime candidate for integration into powerful MCRs, such as the Strecker and Ugi reactions, for the asymmetric synthesis of α-amino acids and peptidomimetics. researchgate.netmdpi.com

In a hypothetical asymmetric Strecker reaction, this compound would react with an aldehyde to form a chiral imine in situ. The subsequent nucleophilic addition of cyanide would be directed by the chiral center of the amine, leading to the formation of a diastereomeric mixture of α-aminonitriles. After separation of the diastereomers, the chiral auxiliary could be cleaved to yield the desired enantiomerically pure α-amino acid.

Similarly, in an Ugi four-component reaction, this compound would serve as the chiral amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide. This would generate a complex peptide-like molecule with a new stereocenter, the configuration of which is influenced by the original chirality of the amine. This approach allows for the rapid generation of libraries of chiral, structurally diverse molecules for drug discovery and development. Furthermore, chiral oxazolinyl-zinc complexes have been synthesized in a one-step, three-component reaction involving an amino alcohol, a nitrile, and a zinc salt, highlighting the feasibility of integrating these scaffolds in MCRs. nih.gov

Synthesis of Architecturally Diverse Analogues for Material Science and Agrochemistry

The unique chemical structure of this compound and its derivatives has prompted their exploration in the fields of material science and agrochemistry.

Material Science

In material science, the focus has been on incorporating the oxazoline motif into polymers. Poly(2-oxazoline)s (PAOx) are a class of polymers known for their biocompatibility and tunable properties. rsc.org The amine group in this compound provides a reactive site that can be used to create functional polymers. For example, it can be converted into a suitable initiating species for the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. bohrium.comnih.gov This would result in well-defined polymers with a chiral 1-(Oxazol-2-yl)ethyl group at one end, potentially influencing the polymer's self-assembly behavior and recognition properties.

Another approach is the post-polymerization modification of reactive polymers. For instance, poly(2-isopropenyl-2-oxazoline) contains pendant oxazoline rings that can be opened by nucleophiles. researchgate.net this compound could be grafted onto such a polymer backbone, introducing chiral side chains that could be valuable for applications in chiral chromatography or as stimuli-responsive materials.

Agrochemistry

In agrochemistry, the oxazoline scaffold has been incorporated into new classes of pesticides. Research has shown that novel 2,4-disubstituted-1,3-oxazoline derivatives exhibit potent acaricidal and insecticidal activities. ijpsr.comnih.gov In one study, oxazoline derivatives containing a sulfur ether moiety were synthesized and tested against the carmine spider mite (Tetranychus cinnabarinus). Several of these compounds demonstrated significantly higher activity than the commercial acaricide etoxazole. nih.gov

| Compound | Target Organism | Bioassay | LC₅₀ (mg L⁻¹) |

| Derivative 2 | T. cinnabarinus (egg) | Acaricidal | 0.0003 |

| Derivative 11 | T. cinnabarinus (egg) | Acaricidal | 0.0002 |

| Derivative 17 | T. cinnabarinus (egg) | Acaricidal | 0.0005 |

| Derivative 19 | T. cinnabarinus (egg) | Acaricidal | 0.0008 |

| Etoxazole (Standard) | T. cinnabarinus (egg) | Acaricidal | 0.0089 |

This table displays the exceptional acaricidal activity of synthesized oxazoline derivatives against mite eggs compared to a commercial standard. nih.gov

Furthermore, isoxazolines, a related class of heterocycles, are known insecticides. Recent work has focused on designing isoxazoline derivatives that incorporate an oxazoline moiety. These hybrid molecules have shown excellent insecticidal activity against various pests, including the diamondback moth (Plutella xylostella), while in some cases showing lower toxicity to beneficial insects like bees. nih.gov This research highlights the potential of using the oxazoline scaffold as a key structural element in the design of next-generation, environmentally safer agrochemicals.

Future Prospects and Research Challenges

Greener Pastures: The Drive for Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 1-(Oxazol-2-yl)ethanamine is no exception. Future research will prioritize the development of environmentally friendly and atom-economical synthetic strategies that minimize waste and reduce the reliance on hazardous reagents.

One promising avenue is the exploration of green chemistry approaches for the synthesis of the core oxazole (B20620) ring. researchgate.netmdpi.com Traditional methods often involve multi-step procedures with stoichiometric reagents, leading to significant waste generation. rsc.org Future methodologies will likely focus on catalytic, one-pot reactions that maximize the incorporation of all reactant atoms into the final product. For instance, the use of biocatalysts or earth-abundant metal catalysts could offer milder reaction conditions and improved atom economy. mdpi.combohrium.com

Furthermore, the direct synthesis of 2-substituted oxazoles from readily available and renewable starting materials, such as amino acids, represents a significant step towards sustainability. researchgate.netnih.gov Such approaches not only reduce the environmental footprint but also offer a more direct and cost-effective route to this compound and its analogs. The development of methods that utilize water as a solvent and minimize the use of organic solvents will also be a key focus.

Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Reagents | Stoichiometric, often hazardous | Catalytic, renewable starting materials |

| Solvents | Organic solvents | Water, solvent-free conditions |

| Atom Economy | Lower | Higher |

| Waste Generation | Significant | Minimized |

| Energy Consumption | Often high temperature | Milder reaction conditions |

Mastering Chirality: Expanding the Scope of Stereochemical Control

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance. Future research will focus on expanding the scope of stereochemical control to create complex molecular architectures containing the this compound motif.

The enantioselective synthesis of chiral amines is a well-established field, and these principles will be increasingly applied to the synthesis of this compound. nih.govrsc.org This includes the use of chiral catalysts, auxiliaries, and reagents to favor the formation of one enantiomer over the other. acs.orgrsc.org The development of novel catalytic systems that can achieve high enantioselectivity under mild conditions will be a key area of investigation.

Moreover, the synthesis of natural products containing oxazole moieties has driven the development of sophisticated stereocontrolled methods. rsc.orgpitt.eduresearchgate.netpitt.edu These strategies, which often involve intricate multi-step sequences, will be adapted and refined for the synthesis of complex derivatives of this compound with multiple stereocenters. The ability to selectively introduce and control stereochemistry will be crucial for exploring the structure-activity relationships of new drug candidates and functional materials.

Accelerating Discovery: Advancements in High-Throughput Screening and Automation

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) and automated synthesis platforms will become increasingly important. nih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the research and development process.

Automated flow synthesis is a particularly promising technology for the production of oxazole libraries. durham.ac.ukrsc.orgresearchgate.netnih.gov Continuous flow reactors offer precise control over reaction parameters, improved safety, and the ability to rapidly generate a diverse range of compounds. durham.ac.uk The integration of in-line purification and analysis techniques will further streamline the synthesis and screening workflow. The development of robust and versatile automated platforms will enable the efficient exploration of the chemical space around the this compound scaffold.

High-throughput screening methods will be employed to rapidly assess the biological activity or material properties of the synthesized compounds. nih.govacs.org This will involve the use of miniaturized assays and robotic systems to test thousands of compounds in a short period. The data generated from these screens will provide valuable insights into structure-activity relationships and guide the design of next-generation molecules.

The Digital Alchemist: The Role of Artificial Intelligence and Machine Learning

One key application of AI and ML will be in the prediction of stereoselectivity. semanticscholar.orgarxiv.orgresearchgate.netbohrium.com Machine learning models can be trained on existing datasets of stereoselective reactions to predict the enantiomeric excess of a new reaction with high accuracy. This will enable chemists to select the optimal catalyst and reaction conditions to achieve the desired stereochemical outcome without extensive trial-and-error experimentation.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(Oxazol-2-yl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via coupling reactions between oxazole derivatives and ethanamine precursors. For example, a two-step approach involving:

Hydrolysis and Activation : Use LiOH in dioxane/water to deprotect intermediates, followed by activation with coupling reagents like HATU and DIPEA in DMF .

Ring-Closing Metathesis : Employ Hoveyda-Grubbs 2nd generation catalyst in dry DCM under reflux to form the oxazole ring .

Optimization Tips :

- Monitor reaction progress via TLC or LC-MS.

- Adjust stoichiometry of coupling reagents (e.g., HATU:DIPEA ratio) to minimize side products.

- Use anhydrous solvents to prevent hydrolysis of sensitive intermediates.

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the oxazole ring (e.g., characteristic aromatic protons at δ 7.5–8.5 ppm) and ethanamine chain (δ 1.2–2.8 ppm for CH groups).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 127.06 for CHNO).

- X-ray Crystallography : For solid-state structure determination, use SHELX software (SHELXL for refinement, SHELXS for structure solution) with Mo-Kα radiation (λ = 0.71073 Å) .

Q. Critical Consideration :

- Crystallize the compound in inert solvents (e.g., DCM/hexane) to avoid solvate formation.

- Resolve ambiguities in NMR assignments via 2D experiments (COSY, HSQC).

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?

Methodological Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) can predict:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the oxazole ring.

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ~5 eV for aromatic heterocycles) .

Workflow :

Optimize geometry using Gaussian09 with Becke’s exchange-correlation functional .

Validate results against experimental UV-Vis spectra (TD-DFT for excitation energies).

Q. What strategies resolve contradictions in reported bioactivity data for oxazole-derived ethanamine analogs?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., kinase inhibition assays) and apply statistical tools (ANOVA, t-tests) to identify outliers .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., tert-butyl vs. methyl groups on oxazole) using molecular docking (AutoDock Vina) .

Case Study : - KRC-108 (a benzo[d]oxazol-2-yl derivative) shows TrkA inhibition (IC = 12 nM), but conflicting data may arise from assay conditions (e.g., DMSO concentration) .

Q. How can computational models predict the environmental and metabolic stability of this compound?

Methodological Answer:

Q. Validation :

- Compare in silico results with experimental HPLC-MS data under forced degradation (e.g., 0.1 M HCl, 40°C).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。